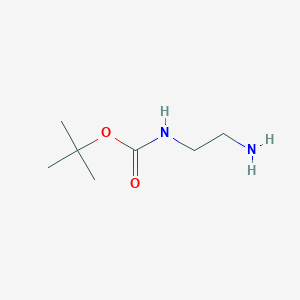

N-Boc-ethylenediamine

概要

説明

化合物 NH2-C2-NH-Boc は、tert-ブチル N-(2-アミノエチル)カルバメートとしても知られており、PROTACリンカーです。PROTAC(プロテオリシス標的キメラ)は、特定のタンパク質の分解を標的とするように設計された分子です。NH2-C2-NH-Boc は、さまざまな分子成分を結合させる能力があるため、さまざまな PROTAC の合成に使用されます。

準備方法

合成経路と反応条件

NH2-C2-NH-Boc の合成には、いくつかのステップが含まれます。

C-アリル化: D-ガラクトピラノースペンタアセテートは、ルイス酸の存在下でプロパルギルトリメチルシランと反応します。

ヨウ素化: 得られたアリルガラクトピラノシルテトラアセテートは、ヨウ素化されてジヨードアリルガラクトピラノシルテトラアセテートを生成します。

置換: アリルヨウ化物は、tert-ブチル N-(2-アミノエチル)カルバメートで置換されます。

触媒的水素化: ビニルヨウ化物は、アルカンを生成するために水素化されます。

脱保護: アセチル基とtert-ブチル基は、酸触媒加水分解によって除去されます。

工業的製造方法

NH2-C2-NH-Boc の工業的製造方法には、通常、上記と同様の反応条件を使用して大規模な合成が伴います。このプロセスは、収率と純度が最適化されており、反応パラメータを慎重に制御することで、一貫性と効率が確保されています。

化学反応の分析

反応の種類

NH2-C2-NH-Boc は、さまざまな化学反応を起こします。これには、次のようなものが含まれます。

酸化: アミノ基は、特定の条件下で酸化することができます。

還元: カルバメート基は、還元されて第一級アミンを生成することができます。

置換: アミノ基は、求核置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロアルカンやアシルクロリドなどの試薬が一般的に使用されます。

主な生成物

これらの反応から生成される主な生成物には、特定の反応条件に応じて、さまざまな置換カルバメート、第一級アミン、およびその他の誘導体が含まれます .

科学的研究の応用

Synthesis of Pharmaceutical Compounds

N-Boc-ethylenediamine serves as a key intermediate in the synthesis of various pharmaceutical agents. Its protection of the amine group allows for selective reactions that are crucial in drug development.

Case Study: Peptidomimetics

A study demonstrated the use of this compound in generating peptidomimetic compounds. The selective deprotection of the N-Boc group was achieved using oxalyl chloride, facilitating the formation of free amines necessary for subsequent reactions. This method showed moderate yields and highlighted the utility of this compound in synthesizing complex peptide-like structures .

Polymer Chemistry

This compound has been employed in the modification of polymer membranes, particularly in enhancing desalination processes. By incorporating this compound into polyamide membranes, researchers have been able to fine-tune the surface properties, which significantly improves water permeability and salt rejection rates.

Case Study: Membrane Modification

In a recent study, membranes modified with this compound exhibited enhanced performance due to controlled surface chemistry. The incorporation of Boc-protected ethylenediamine allowed for precise adjustments to the membrane's structure, leading to improved desalination efficiency .

Electrocatalysis

The compound has also found applications in electrocatalysis, particularly in modifying catalyst surfaces to improve their performance.

Case Study: Co3O4 Nanoparticles

Research involving Co3O4 nanoparticles demonstrated that modifying these materials with this compound significantly enhanced their electrocatalytic activity. The presence of the Boc group facilitated better interaction between the catalyst and reactants, leading to improved reaction kinetics .

Synthesis of Dyes

This compound plays a role in the synthesis of dyes, particularly BODIPY dyes, which are important in various applications including fluorescence imaging and sensing.

Case Study: BODIPY Dye Synthesis

A synthesis route involving this compound was explored for creating a new tripod BODIPY dye. The process highlighted the compound's ability to contribute to complex dye structures while maintaining high yields and purity .

Data Table: Applications Overview

作用機序

類似化合物との比較

生物活性

N-Boc-ethylenediamine is a derivative of ethylenediamine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by data tables and relevant case studies.

1. Synthesis of this compound

This compound is synthesized through various methods, primarily involving the protection of ethylenediamine with a Boc (tert-butoxycarbonyl) group. The most common synthesis method involves the reaction of ethylenediamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a phase transfer catalyst to enhance yields. The reaction conditions typically require careful control to minimize side reactions, such as the formation of bis-Boc-protected derivatives.

Synthesis Overview

| Method | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | Ethylenediamine + Boc2O | 82-86% | Requires phase transfer catalyst for improved yield |

| Large Scale Synthesis | Ethylenediamine + p-nitrophenyl carbonate | 94-96% | Simplified procedure with fewer by-products |

2. Biological Activity

This compound has been investigated for its biological activities, particularly in cancer research and as a precursor for various bioactive compounds.

Anticancer Properties

Recent studies have demonstrated that this compound and its derivatives exhibit significant anti-proliferative activity against various cancer cell lines. For instance, a study reported the synthesis of this compound analogues that showed considerable inhibitory effects on the HL60 cell line, which is a model for human leukemia .

The structure-activity relationship (SAR) studies indicated that modifications to the this compound scaffold could enhance its potency as an anticancer agent. Molecular docking studies have identified interactions with key proteins involved in apoptosis, such as caspase-3 and glutathione S-transferase P1-1, suggesting a mechanism of action that warrants further exploration .

Table: Biological Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound Derivative 1 | HL60 | 5.7 ± 1.2 | Caspase-3 inhibition |

| This compound Derivative 2 | HL60 | 1.6 ± 1.3 | GSTP1-1 binding |

Case Study: Antiproliferative Activity

In a notable study, researchers synthesized several this compound derivatives and evaluated their antiproliferative effects on cancer cell lines. The findings highlighted that certain modifications to the Boc group significantly increased the compounds' inhibitory effects on cell proliferation, demonstrating the importance of structural optimization in drug design .

4. Applications in Drug Development

This compound serves as an important building block in the synthesis of peptide-based drugs and radiopharmaceuticals. Its ability to form stable conjugates with amino acids makes it valuable for developing therapeutic agents targeting various diseases, including cancer and inflammatory conditions .

Summary of Applications

- Peptide Synthesis : Used in coupling reactions to create peptide analogues.

- Radiopharmaceuticals : Investigated for use in imaging tumors and inflammation.

- Anticancer Agents : Potential lead compound for developing new anticancer therapies.

特性

IUPAC Name |

tert-butyl N-(2-aminoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)9-5-4-8/h4-5,8H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCSUUGBCMTKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276679 | |

| Record name | N-Boc-ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57260-73-8 | |

| Record name | N-BOC-ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57260-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(2-aminoethyl)-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N-Boc-ethylenediamine particularly useful in surface modification?

A1: this compound is often used as a linker molecule to attach various functionalities to surfaces like glassy carbon electrodes. This is because the Boc protecting group can be easily removed, revealing a reactive amine group for further modification. For example, researchers successfully tethered anthraquinone to glassy carbon electrodes using this compound as a linker, demonstrating its utility in controlling electron transfer properties. [, ]

Q2: How does this compound contribute to the creation of functional nanoparticles?

A2: this compound plays a crucial role in the synthesis of functionalized polyester nanoparticles. Researchers utilize its ability to cross-link epoxide-functionalized polyesters, resulting in well-defined nanoparticles with controlled sizes. This process allows for the incorporation of various functionalities like amines, keto groups, and alkynes, expanding their potential applications in nanotechnology. []

Q3: Can you elaborate on the role of this compound in developing antimicrobial materials?

A3: this compound is a key building block in the creation of lipidated oligomers with antimicrobial properties. Researchers employed a copper-mediated polymerization approach to synthesize oligomers with various end groups, including those derived from this compound. These oligomers exhibited promising antifungal activity, particularly against Cryptococcus neoformans, highlighting their potential as a platform for developing novel antimicrobial agents. []

Q4: How does the presence of NaHCO3 influence the electrografting of this compound?

A4: The addition of NaHCO3 to an acetonitrile solution significantly enhances the efficiency of electrografting this compound onto glassy carbon surfaces. This improvement is attributed to the increased initial current, faster layer formation, and quicker electrode passivation in the presence of NaHCO3. []

Q5: How does this compound contribute to the synthesis of dendronized polymers?

A5: Researchers utilize this compound as a starting material for synthesizing amphiphilic dendronized monomers and polymers. These polymers, characterized by their unique branched architectures, exhibit thermal stability and semi-crystalline behavior, making them suitable for various applications, including drug delivery and material science. []

Q6: What is the role of this compound in developing water-soluble fullerene sensors?

A6: this compound is instrumental in functionalizing carbon quantum dots (CQDs) for detecting water-soluble C60 fullerenes. Researchers functionalized CQDs with this compound, enabling the attachment of carboxymethyl-β-cyclodextrin cavitands. These modified CQDs selectively bind to C60, causing fluorescence quenching, thereby enabling the detection and quantification of water-soluble fullerenes. []

Q7: Are there any applications of this compound in the development of soil release polymers?

A7: Researchers are exploring the potential of this compound in synthesizing carbohydrate-based soil release polymers (SRPs) for cellulosic surfaces. One approach involves copolymerizing this compound with poly(ethylene glycol diacrylate) and subsequently reacting it with maltose. This strategy aims to exploit the affinity of polysaccharides for cellulose, potentially leading to effective SRPs for natural textiles. []

Q8: How does this compound contribute to the synthesis of thermosensitive materials?

A8: this compound serves as a key component in synthesizing thermosensitive block copolymers and microgels. For instance, researchers developed thermosensitive microgels with acid-cleavable Boc groups by copolymerizing N-isopropylacrylamide with a derivative of this compound. These microgels exhibited controllable drug release properties, highlighting their potential in drug delivery applications. []

Q9: Can you provide an example of this compound being used in the synthesis of a complex molecule with potential biological activity?

A9: Researchers synthesized a series of bicyclic piperidine-based HIV-1 inhibitors utilizing this compound as a building block. These compounds demonstrated potent antiviral activity against the HIV-1 R5 strain in vitro, signifying their potential as lead compounds for developing new anti-HIV-1 drugs. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。